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Compound of Interest

Compound Name: Zaleplon-d5

CAS No.: 1001083-56-2

Cat. No.: B563130

Get Quote

Introduction & Core Utility
Zaleplon-d5 (CAS: 1001083-56-2) is the deuterated isotopologue of Zaleplon, a non-

benzodiazepine hypnotic from the pyrazolopyrimidine class. It serves primarily as an Internal

Standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

By substituting five hydrogen atoms with deuterium (

) on the N-ethyl group, Zaleplon-d5 introduces a mass shift of +5 Da relative to the analyte.
This shift is sufficient to avoid isotopic interference (cross-talk) from the natural abundance
isotopes of Zaleplon, while retaining nearly identical physicochemical properties (solubility, pKa,
chromatographic retention). This "co-elution" capability allows Zaleplon-d5 to perfectly
compensate for matrix effects, ionization suppression, and extraction variability in complex
biological matrices like human plasma or urine.
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Property Detail

Chemical Name

-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-

yl)phenyl]-

-(1,1,2,2,2-pentadeuterioethyl)acetamide

CAS Number 1001083-56-2

Molecular Formula

Molecular Weight 310.36 g/mol (Parent Zaleplon: 305.34 g/mol )

Isotopic Purity

Typically

deuterated forms (

)

Chemical Class Pyrazolopyrimidine; Deuterated Standard

Structural Visualization
The following diagram illustrates the chemical structure logic and the specific site of deuteration

(

-ethyl group) which is critical for the mass shift.
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Figure 1: Structural breakdown of Zaleplon-d5 highlighting the N-ethyl-d5 labeling site.
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Physical & Chemical Properties[1][2][4][5][7][8][9]
Understanding these properties is essential for preparing robust stock solutions and designing

extraction protocols.

Physical Characteristics
Appearance: White to off-white solid.[1]

Melting Point: 157–159 °C (Consistent with parent Zaleplon).[2]

Solubility Profile:

Water:[3][4] Practically insoluble (< 0.1 mg/mL).

Methanol/Acetonitrile: Soluble (Recommended for stock solution preparation).

DMSO: Soluble.[5][2]

0.1 N HCl: Soluble (due to protonation of the pyrimidine nitrogen).

Chemical Stability & Reactivity
Lipophilicity (LogP): 1.23 (Constant over pH 1–7).[1][6]

Implication: Zaleplon-d5 is moderately lipophilic. It extracts well using Liquid-Liquid

Extraction (LLE) with solvents like ethyl acetate or hexane:ethyl acetate mixtures.

pKa: ~2.5 (Weak base).

Implication: It remains non-ionized at physiological pH (7.4), facilitating cellular

permeability and solvent extraction.

Storage: -20°C. Solutions in methanol are stable for at least 1 month at -20°C. Protect from

light.
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The synthesis of Zaleplon-d5 typically follows a convergent route where the deuterium label is

introduced via a labeled alkylating agent.

Synthetic Route:

Precursor Formation: The intermediate

-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]acetamide is prepared.

Deuteration Step (Critical): The precursor is alkylated using Ethyl Iodide-d5 (

) in the presence of a base (e.g., Sodium Hydride) to install the labeled ethyl group.

Cyclization: The resulting

-ethyl-d5 intermediate is cyclized with 3-amino-4-cyanopyrazole to form the final
pyrazolopyrimidine ring structure.

Why this route? Introducing the label on the ethyl tail (

-ethyl) is synthetically more efficient and chemically stable than labeling the aromatic rings,
preventing deuterium exchange (D/H exchange) in aqueous acidic media.

Bioanalytical Applications (LC-MS/MS)
This is the primary use case for Zaleplon-d5. The following protocol outlines its role in a

validated bioanalytical method.

Mass Spectrometry Transitions (MRM)
Zaleplon-d5 is detected using Multiple Reaction Monitoring (MRM) in Positive Electrospray

Ionization (ESI+) mode.

Analyte Precursor Ion Product Ion Mass Shift Mechanism

Zaleplon (Parent) 306.1 236.1 - Loss of 70 Da

Zaleplon-d5 (IS) 311.1 241.1 +5 Da
Loss of 70 Da

(Retains label)
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Note on Fragmentation: The transition

indicates that the fragment ion retains the deuterated ethyl group. The neutral loss (70 Da)
corresponds to a fragmentation of the pyrazolopyrimidine core or side-chain rearrangement
that does not involve the

-ethyl moiety. This ensures high specificity.

Validated Extraction Protocol (LLE)
Matrix: Human Plasma.[7]

Internal Standard Working Solution: 100 ng/mL Zaleplon-d5 in 50:50 Acetonitrile:Water.[7]

Step-by-Step Workflow:

Aliquot: Transfer 200 µL of plasma sample to a glass tube.

Spike IS: Add 50 µL of Zaleplon-d5 working solution. Vortex for 10 seconds.

Alkalinization (Optional): Add 50 µL of 0.1 M NaOH (keeps analyte non-ionized, improving

organic extraction).

Extraction: Add 3 mL of Ethyl Acetate:Hexane (80:20 v/v).

Agitation: Shake/Vortex for 10 minutes. Centrifuge at 4000 rpm for 5 minutes.

Reconstitution: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness

under nitrogen at 40°C. Reconstitute in 200 µL Mobile Phase.

Chromatographic Conditions
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 150 x 2.0 mm).

Mobile Phase: Isocratic Acetonitrile : 0.1% Formic Acid (60:40 v/v).[7]

Retention Time: ~1.7 – 2.0 minutes (Zaleplon and Zaleplon-d5 will co-elute).
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Figure 2: Bioanalytical workflow for Zaleplon quantification using Zaleplon-d5 as an Internal

Standard.
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Handling & Safety
Controlled Substance: Zaleplon is a Schedule IV controlled substance (USA).[1][2]

Zaleplon-d5 is treated similarly in many jurisdictions due to its structural identity.

Hazards: Irritant.[2] Avoid inhalation of dust.

Solvent Compatibility: Avoid storing in aqueous buffers for extended periods to prevent

potential slow hydrolysis of the acetamide bond, although it is relatively stable.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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